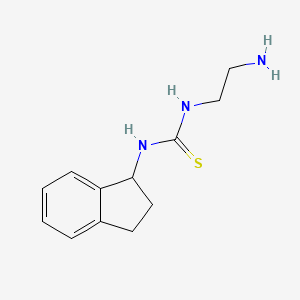

1-(2-Aminoethyl)-3-indan-1-yl-thiourea

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-aminoethyl)-3-(2,3-dihydro-1H-inden-1-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3S/c13-7-8-14-12(16)15-11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8,13H2,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLAPLYVJBLIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NC(=S)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Thiourea (B124793) Derivatives

The construction of the thiourea backbone can be achieved through several reliable synthetic pathways. These methods offer flexibility in introducing a wide array of substituents, allowing for the fine-tuning of the molecule's chemical properties.

The most common and straightforward method for the synthesis of N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. mdpi.comresearchgate.netmdpi.com This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. mdpi.com The versatility and typically high yields of this method have made it a cornerstone in the synthesis of a vast library of thiourea derivatives. mdpi.comresearchgate.net

The reaction is generally efficient and can be performed under mild conditions, often at room temperature. researchgate.net The choice of solvent can vary, with dichloromethane (B109758) and tert-butanol (B103910) being common options. mdpi.com This strategy's wide applicability is demonstrated by the successful synthesis of various thioureas from different isothiocyanates (e.g., phenyl, benzyl, phenethyl) and a broad range of amines. mdpi.com

Table 1: Examples of Amine-Isothiocyanate Coupling for Thiourea Synthesis mdpi.com

| Isothiocyanate Reactant | Amine Reactant | Solvent | Yield (%) |

|---|---|---|---|

| Phenyl isothiocyanate | 4-Fluoroaniline | Dichloromethane | 98 |

| Phenyl isothiocyanate | 4-(Trifluoromethyl)aniline | Dichloromethane | 98 |

| Benzyl isothiocyanate | Aniline | Dichloromethane | 97 |

| Benzyl isothiocyanate | 4-Methylaniline | Dichloromethane | 95 |

| Phenethyl isothiocyanate | 4-Methoxyaniline | tert-Butanol | 95 |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, represent an efficient and atom-economical approach to complex molecules. Several MCRs have been developed for thiourea synthesis. A notable example is the three-component reaction of an isocyanide, an amine, and elemental sulfur. nih.govresearchgate.net This method can be performed in water, making it an environmentally benign option that often allows for the isolation of pure products by simple filtration without the need for chromatography. nih.gov

Another MCR approach involves the reaction of aldehydes, electron-deficient alkynes, and ureas or thioureas to yield 3,4-dihydropyrimidinones and their thio-analogs. beilstein-journals.org These reactions showcase the power of MCRs to rapidly build molecular complexity from simple and readily available starting materials. rsc.org

Table 2: Overview of Multi-component Reactions for Thiourea Synthesis

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Three-component | Isocyanides, Amines, Elemental Sulfur | Chromatography-free, can be run in water, good to excellent yields. | nih.govresearchgate.net |

| Three-component | Aldehydes, Electron-deficient Alkynes, Thiourea | Produces 3,4-dihydropyrimidinethiones, tolerates a broad range of substrates. | beilstein-journals.org |

Thiourea derivatives can also be synthesized or utilized in cyclization and condensation reactions to form various heterocyclic systems. For instance, the condensation of N-substituted thioureas with ketones in the presence of an acid (like HCl or HBr) and dimethyl sulfoxide (B87167) (DMSO) can produce N-alkyl-1,3-thiazol-2-amines. rsc.orgrsc.org This method provides an alternative to the classical synthesis which typically requires α-haloketones. rsc.org

Furthermore, thiourea derivatives containing other functional groups can undergo intramolecular cyclization. Thioureas bearing hydroxyl groups, for example, can react with bromoacyl bromides to yield isomeric iminothiozolidinones, with the product distribution being controllable by reaction temperature or solvent choice. researchgate.net The Dieckmann cyclization, an intramolecular Claisen condensation of diesters, is another powerful tool for creating five- and six-membered rings, which can be a key step in the synthesis of complex scaffolds that may later be functionalized to include a thiourea moiety. openstax.orglibretexts.org

Specific Synthesis Strategies for 1-(2-Aminoethyl)-3-indan-1-yl-thiourea

The successful synthesis of the target compound relies on the availability of two key precursors: indan-1-yl isothiocyanate and ethylenediamine (B42938).

Indan-1-yl Isothiocyanate: This precursor is not commonly available commercially and would need to be synthesized. The standard method for its preparation would start from the corresponding primary amine, indan-1-amine. Indan-1-amine can be synthesized from 1-indanone (B140024) via reductive amination. The resulting indan-1-amine can then be converted to indan-1-yl isothiocyanate using reagents such as thiophosgene (B130339) or by reacting it with carbon disulfide. nih.govorganic-chemistry.org

Ethylenediamine: This is a readily available, inexpensive bulk chemical.

The indane scaffold itself can be functionalized prior to the thiourea formation step if derivatives of the target compound are desired, but for the synthesis of 1-(2-aminoethyl)-3-indan-1-yl-thiourea, an unsubstituted indane ring is required.

The reaction between indan-1-yl isothiocyanate and ethylenediamine presents a key challenge: chemoselectivity. Ethylenediamine possesses two nucleophilic primary amino groups. Therefore, the reaction can potentially yield the desired monosubstituted product, 1-(2-aminoethyl)-3-indan-1-yl-thiourea, as well as an over-reacted disubstituted byproduct, N,N'-bis(indan-1-ylthiocarbonyl)ethane-1,2-diamine.

To maximize the yield of the desired mono-adduct, reaction conditions must be carefully optimized. A standard approach is to use a large excess of the diamine relative to the isothiocyanate. This statistical approach increases the probability that an isothiocyanate molecule will react with a fresh ethylenediamine molecule rather than with the already-formed product.

Further optimization would involve screening various solvents, reaction temperatures, and reaction times.

Table 3: Hypothetical Optimization of the Synthesis of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea

| Entry | Ethylenediamine (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Desired Product (%) |

|---|---|---|---|---|---|

| 1 | 1.1 | DCM | 25 | 12 | Low (Mixture with bis-adduct) |

| 2 | 5.0 | DCM | 25 | 12 | Moderate |

| 3 | 10.0 | DCM | 25 | 12 | Improved |

| 4 | 10.0 | THF | 25 | 12 | Potentially Higher |

| 5 | 10.0 | DCM | 0 | 24 | Improved Selectivity |

Derivatization and Analogue Design Strategies

The design of analogues for 1-(2-Aminoethyl)-3-indan-1-yl-thiourea is a meticulous process aimed at exploring the structure-activity relationships (SAR) of this chemical scaffold. By systematically altering its constituent parts, researchers can fine-tune its properties.

Systematic Structural Modifications of the Thiourea Core

Another strategy is the conversion of the thiourea group into a guanidine (B92328) or a related bioisostere like cyanoguanidine. nih.gov This transformation significantly alters the basicity and hydrogen-bonding pattern of the molecule. Furthermore, N-acylation of the thiourea nitrogen atoms can introduce a variety of substituents, leading to a diverse library of derivatives. mdpi.com The synthesis of such derivatives often involves the reaction of an appropriate amine with an isothiocyanate. prepchem.comnih.gov More environmentally friendly methods may utilize carbon disulfide in an aqueous medium. organic-chemistry.org

| Modification Strategy | Resulting Moiety | Potential Impact | Representative Reference |

| Isosteric Replacement of Sulfur | Urea (B33335) | Altered H-bonding and electronics | nih.gov |

| Conversion to Guanidine Analogue | Guanidine | Modified basicity and H-bonding | nih.gov |

| Conversion to Cyanoguanidine | Cyanoguanidine | Altered polarity and binding | nih.gov |

| N-Acylation | N-Acyl Thiourea | Introduction of diverse substituents | mdpi.com |

Variations of the Aminoethyl Side Chain

The aminoethyl side chain provides another key site for structural modification. Altering the length of the alkyl chain, for example, by synthesizing aminopropyl or aminobutyl analogues, can impact the molecule's flexibility and its ability to interact with biological targets. The introduction of branching on the ethyl chain can also influence the compound's conformational preferences.

Furthermore, the terminal amino group can be modified. N-alkylation can lead to secondary or tertiary amines, which can alter the compound's basicity and lipophilicity. Alternatively, the amino group can be incorporated into a cyclic structure, such as a piperazine (B1678402) or morpholine (B109124) ring, to create more constrained analogues. nih.gov The synthesis of such side chain-modified analogues would typically involve starting with a different aminoalkane in the initial synthetic sequence.

| Modification Strategy | Example Variation | Potential Impact | Representative Reference |

| Chain Length Variation | Aminopropyl, Aminobutyl | Altered flexibility and target interaction | nih.gov |

| Introduction of Branching | 1-Methylaminoethyl | Modified conformational preferences | nih.gov |

| N-Alkylation | N,N-Dimethylaminoethyl | Altered basicity and lipophilicity | nih.gov |

| Cyclization of Amino Group | Piperazinylethyl | Increased conformational rigidity | nih.gov |

Substitutions on the Indane Ring System

The indane ring system presents a versatile scaffold for introducing a wide array of substituents to probe their effects on activity. Standard aromatic substitution reactions can be employed to introduce functional groups at various positions on the phenyl portion of the indane ring.

Common substitutions include the introduction of halogens (e.g., fluoro, chloro, bromo), which can modulate the electronic properties and metabolic stability of the molecule. Alkyl groups (e.g., methyl, ethyl) can enhance lipophilicity, while alkoxy groups (e.g., methoxy) can influence both steric and electronic factors. The synthesis of these substituted analogues would begin with the corresponding substituted 1-aminoindane. The derivatization of aminoindanes is a known strategy to enhance their analytical characterization, indicating the feasibility of handling such substituted precursors. researchgate.net

| Substitution | Example Substituent | Potential Impact | Representative Reference |

| Halogenation | Fluoro, Chloro | Modulated electronics and metabolism | researchgate.net |

| Alkylation | Methyl, Ethyl | Increased lipophilicity | researchgate.net |

| Alkoxylation | Methoxy | Altered steric and electronic properties | researchgate.net |

| Hydroxylation | Hydroxyl | Increased polarity and H-bonding potential | researchgate.net |

Biological Activity Evaluation in Pre Clinical Research Models

In Vitro Assays for Biological Activity Profiling

Thiourea (B124793) derivatives are a well-established class of compounds exhibiting a wide range of antimicrobial activities. mdpi.commdpi.com Preclinical studies have demonstrated their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria.

Antibacterial Activity: Research into novel thiourea derivatives has identified compounds with potent activity against drug-resistant bacterial strains. For instance, a thiourea derivative designated as TD4 showed significant potency against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. nih.gov Other studies on pyrazole-based thioureas found that a 3,4-dichlorophenyl derivative was highly active against S. aureus with an MIC of 0.25 μg mL−1, equivalent to the antibiotic levofloxacin. nih.gov This compound was also effective against various multidrug-resistant strains of S. aureus. nih.gov Similarly, thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have shown significant inhibition against Gram-positive cocci, with MIC values ranging from 2-32 µg/mL. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase. nih.govnih.gov

Antifungal Activity: The antifungal potential of thiourea derivatives has also been explored. Studies involving thiourea ligands and their metal complexes showed activity against various yeast strains, including Candida albicans, Candida krusei, and Candida glabrata. mdpi.comresearchgate.net

Antimycobacterial Activity: Certain thiourea derivatives have shown promise as antitubercular agents. In a study of pyrazole-based thioureas, a 2,4-difluorophenyl derivative was identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb), with an MIC of 1 μg mL−1 and a high selectivity index. nih.gov Other research focused on designing thiourea derivatives as inhibitors of the Mtb enoyl acyl carrier protein reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.gov Several synthesized compounds exhibited promising antitubercular activity with MIC values as low as 0.78 and 1.56 μg/mL, coupled with low cytotoxicity. nih.gov

| Thiourea Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| General Thiourea (TD4) | S. aureus (MRSA) | 2 µg/mL | nih.gov |

| Pyrazole-based (3,4-dichlorophenyl) | S. aureus | 0.25 µg/mL | nih.gov |

| 2-Aminothiazole-based | Gram-positive cocci | 2-32 µg/mL | nih.gov |

| Pyrazole-based (2,4-difluorophenyl) | M. tuberculosis | 1 µg/mL | nih.gov |

| InhA Inhibitor Class | M. tuberculosis | 0.78 µg/mL | nih.gov |

Several studies have investigated the antioxidant properties of thiourea derivatives, including those synthesized from 2,3-dihydro-1H-inden-1-amine, a core structural component of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea. These compounds have demonstrated the ability to scavenge free radicals in various in vitro assays.

In one study, a series of urea (B33335) and thiourea compounds derived from inden-1-amine were evaluated for their antioxidant activity using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and nitric oxide (NO) radical scavenging methods. nih.gov Thiourea derivatives bonded with a phenyl ring, a 4-fluorophenyl ring, and a 4-nitrophenyl ring were found to exhibit promising antioxidant activity with low half-maximal inhibitory concentration (IC50) values. nih.gov Other research has shown that certain thiourea derivatives possess strong antioxidant potential when tested against ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) free radicals. mdpi.com The mechanism is believed to involve the scavenging of peroxy radicals, highlighting the significant role of the thiourea moiety in this activity. researchgate.nethueuni.edu.vn

| Thiourea Derivative Class | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Inden-1-amine derived | DPPH Radical Scavenging | Low µM values | nih.gov |

| Inden-1-amine derived | NO Radical Scavenging | Low µM values | nih.gov |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH Assay | 45 µg/mL | mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS Assay | 52 µg/mL | mdpi.com |

| Sulfaclozine derived (Compound 2c) | ABTS Assay | 7.46 µM | dergipark.org.tr |

The anticancer potential of thiourea derivatives is an area of active research, with studies showing antiproliferative effects against a variety of human cancer cell lines. researchgate.net Derivatives containing an indan (B1671822) moiety have been specifically investigated for this activity.

In silico molecular docking studies of thiourea derivatives synthesized from 2,3-dihydro-1H-inden-1-amine showed promising binding energies against Aromatase, a key enzyme in estrogen biosynthesis and a target in hormone-dependent breast cancer. nih.gov Other research on thiourea derivatives bearing a benzodioxole moiety revealed significant cytotoxic effects against human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7) cell lines, with some compounds showing greater potency than the reference drug doxorubicin. nih.gov For example, one N¹,N³-disubstituted-thiosemicarbazone derivative displayed IC50 values of 1.11 µM, 1.74 µM, and 7.0 µM against HCT116, HepG2, and MCF-7 cells, respectively. nih.gov Furthermore, studies on adamantane-indole-thiourea derivatives also demonstrated anti-proliferative activity against lung (H460), liver (HepG2), and breast (MCF-7) cancer cells. rsc.org

| Thiourea Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Benzodioxole moiety (Compound 7) | HCT116 (Colon) | 1.11 µM | nih.gov |

| Benzodioxole moiety (Compound 7) | HepG2 (Liver) | 1.74 µM | nih.gov |

| Benzodioxole moiety (Compound 7) | MCF-7 (Breast) | 7.0 µM | nih.gov |

| Adamantane-indole (Compound 9f) | H460 (Lung) | 14.52 µM | researchgate.net |

| Adamantane-indole (Compound 9f) | MCF-7 (Breast) | 16.96 µM | researchgate.net |

Thiourea derivatives are recognized as versatile enzyme inhibitors, targeting a wide array of enzymes involved in various pathological processes. researchgate.net

Cholinesterases: Several studies have shown that thiourea derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's. Certain unsymmetrical thiourea derivatives demonstrated IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. nih.gov Another study found that a series of novel thiourea derivatives exhibited better BChE inhibitory activity than the standard drug galantamine. dergipark.org.trresearchgate.net

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is relevant for treating hyperpigmentation disorders. Indole–thiourea derivatives have been identified as potent tyrosinase inhibitors, with one compound showing an IC50 of 5.9 µM, outperforming the standard inhibitor kojic acid. mdpi.com Other series of thioureas have also been evaluated, with some compounds showing strong tyrosinase inhibition. dergipark.org.trresearchgate.net

Other Enzymes: The inhibitory activity of thioureas extends to other enzyme classes. Naproxen-thiourea derivatives have been shown to be significant inhibitors of 5-lipoxygenase (5-LOX), an enzyme in the inflammatory pathway. nih.gov Thiourea derivatives have also been designed to target parasitic enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) from Leishmania major. rsc.org Additionally, some derivatives have shown inhibitory effects against bacterial DNA gyrase, α-amylase, and α-glucosidase. nih.govdergipark.org.trresearchgate.net

| Enzyme | Thiourea Derivative Class | Activity (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Unsymmetrical (Compound 3) | 50 µg/mL | nih.gov |

| Butyrylcholinesterase (BChE) | Unsymmetrical (Compound 3) | 60 µg/mL | nih.gov |

| Tyrosinase | Indole-thiourea (Compound 4b) | 5.9 µM | mdpi.com |

| 5-Lipoxygenase (5-LOX) | Naproxen-derived (Compound 4) | 0.30 µM | nih.gov |

| α-Amylase | Sulfaclozine derived | Variable µM range | dergipark.org.tr |

Thiourea derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease caused by Leishmania protozoa. mdpi.com Various synthesized derivatives have demonstrated significant in vitro potency against different Leishmania species.

Studies have evaluated N,N′-disubstituted thioureas against both the promastigote (insect stage) and amastigote (mammalian stage) forms of L. amazonensis, L. major, L. tropica, and L. donovani. rsc.orgmdpi.com One compound exhibited an IC50 of 4.9 µM against L. amazonensis with high selectivity. mdpi.com Another study identified derivatives with potent activity in the low submicromolar range against several species. rsc.org The mechanism of action for some of these compounds is thought to be through an antifolate pathway, inhibiting enzymes like dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1) in the parasite. rsc.org While specific data for indan-thiourea derivatives is not prominent, the consistent activity of other disubstituted thioureas suggests this would be a fruitful area for investigation.

| Leishmania Species | Thiourea Derivative | Form | Activity (IC50) | Reference |

|---|---|---|---|---|

| L. amazonensis | Compound 3e | Amastigote | 4.9 µM | mdpi.com |

| L. amazonensis | Compound 5i (piperazine) | Amastigote | 1.8 µM | mdpi.com |

| L. major | Compound 4g | Amastigote | High potency | rsc.org |

| L. infantum | Diselenide-thiourea (Cmpd 11) | Amastigote | ~1.1-1.95 µM | nih.gov |

The anti-inflammatory properties of thiourea derivatives have been demonstrated in several preclinical models. mdpi.com Their mechanism often involves the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Research on new thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) has been particularly insightful. These compounds were designed to mask the carboxyl group of naproxen, potentially reducing gastrointestinal side effects while retaining or enhancing anti-inflammatory activity. nih.gov In vitro assays showed that while these derivatives were generally weak COX-2 inhibitors, several accomplished significant inhibition of 5-LOX. nih.govbohrium.com One derivative of m-anisidine (B1676023) showed a potent 5-LOX inhibition with an IC50 value of 0.30 µM. nih.gov This dual inhibition profile is a desirable characteristic for developing safer anti-inflammatory agents. Other studies have noted that thiourea derivatives can also inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.com

| Target | Thiourea Derivative Class | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | Naproxen-derived (m-anisidine) | 0.30 µM | nih.gov |

| TNF-α Production | 2-methylquinazolin-4(3H)-one derived | Up to 78% inhibition | mdpi.com |

| IL-6 Production | 2-methylquinazolin-4(3H)-one derived | Up to 89% inhibition | mdpi.com |

Neurodegenerative Target Interactions (e.g., α-synuclein aggregation)

The aggregation of α-synuclein is a pathological hallmark of neurodegenerative disorders such as Parkinson's disease. Research into small molecules that can inhibit this process is a key area of therapeutic development. While the direct interaction of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea with α-synuclein has not been extensively detailed in publicly available literature, the broader class of thiourea derivatives has shown promise in this area.

Studies on various thiourea-based small molecules have demonstrated their ability to interfere with the aggregation kinetics of α-synuclein. For instance, certain thiourea compounds have been observed to delay the lag time of α-synuclein aggregation, indicating an inhibition of the initial oligomer formation. This inhibitory effect is often dose-dependent. The mechanism is thought to involve the thiourea moiety's ability to engage in interactions that disrupt the protein misfolding and subsequent fibril formation. However, specific data quantifying the binding affinity or the precise molecular interactions of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea with α-synuclein are not available at this time.

In Vivo Pre-clinical Research Models (Excluding Clinical Human Trials)

Hypertensive Animal Models

The potential antihypertensive effects of compounds structurally related to 1-(2-Aminoethyl)-3-indan-1-yl-thiourea have been investigated in rodent models of hypertension. A study focusing on a series of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas reported notable oral antihypertensive activity in both spontaneously hypertensive rats and renal hypertensive rats. nih.gov While the specific indan-1-yl derivative was not explicitly mentioned as one of the tested compounds in the available abstract, this research indicates that the general structural class has demonstrated efficacy in lowering blood pressure in established animal models of hypertension. nih.govtib.eu

Rodent Models for CNS-related Research (e.g., Sedative Effects)

In conjunction with antihypertensive activity, sedative effects have been observed for the class of 1-(2-aminoethyl)-3-(substituted phenyl)thioureas in preclinical studies. nih.gov The research noted that these central nervous system effects displayed marked species specificity. As with the hypertensive models, the direct evaluation of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea for sedative properties has not been specifically detailed in the accessible literature.

Infection Models for Antimicrobial Efficacy

The broad-spectrum antimicrobial activity of thiourea derivatives is well-documented, with various compounds showing efficacy against a range of bacterial and fungal pathogens. mdpi.commdpi.comnih.govresearchgate.net However, specific studies evaluating the antimicrobial efficacy of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea in in vivo infection models are not present in the currently available scientific literature. General findings for the thiourea class of compounds indicate that structural modifications significantly influence their antimicrobial spectrum and potency.

Structure Activity Relationship Sar Studies

Impact of Indane Moiety Modifications on Biological Activity

Detailed studies concerning the modification of the indane moiety of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea and the resulting impact on its biological activity have not been specifically reported. Generally, SAR studies would involve synthesizing analogs with substitutions on the aromatic ring or alterations to the fused cyclopentyl ring of the indane structure. For instance, introducing electron-donating or electron-withdrawing groups at various positions of the indane ring could elucidate the electronic requirements for activity. Additionally, modifying the size and lipophilicity of this group would help in understanding the steric and hydrophobic interactions with its biological target. However, no such specific data or comparative activity tables for indane-modified analogs of this compound were found.

Role of the Aminoethyl Linker in Activity Modulation

The role of the aminoethyl linker in modulating the biological activity of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea has not been specifically elucidated in published research. In typical SAR studies, the length and flexibility of such a linker are critical determinants of activity. Researchers would typically synthesize a series of compounds where the ethylene (B1197577) (-CH2-CH2-) chain is shortened, lengthened, or made more rigid to observe the effects on biological potency. This would help to determine the optimal distance and spatial orientation between the indane and thiourea (B124793) moieties for target binding. A recent review mentions 1-(2-aminoethyl) thiourea in the context of antioxidant activity, but does not provide SAR data related to the linker. mdpi.com Another study on benzothiazole (B30560) derivatives highlights the potential of a 1-(2-dialkyl-aminoethyl) moiety in PI3K inhibitors, suggesting the importance of this type of linker in some contexts. nih.gov However, specific studies on the aminoethyl linker in the context of the indanyl-thiourea scaffold are absent.

Influence of Substituents on the Thiourea Functional Group

While there is extensive literature on the influence of substituents on the thiourea functional group for a wide range of derivatives, specific studies on 1-(2-Aminoethyl)-3-indan-1-yl-thiourea are not available. Generally, the thiourea group is a key pharmacophore, with its hydrogen-bonding capabilities (both as donor and acceptor) being crucial for interaction with biological targets. biointerfaceresearch.com SAR studies on other thiourea derivatives have shown that N- and N'-substitutions significantly impact activity. For example, replacing the hydrogens on the amino groups or altering the sulfur atom can drastically change the compound's biological profile. mdpi.com However, without specific research on 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, any discussion on the influence of such substitutions would be speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No specific Quantitative Structure-Activity Relationship (QSAR) models for 1-(2-Aminoethyl)-3-indan-1-yl-thiourea or a closely related series of indanyl-thiourea derivatives were found in the reviewed literature. QSAR studies are computational methods that correlate the chemical structure of compounds with their biological activities. farmaciajournal.com

For a QSAR study of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, a series of analogs would first need to be synthesized and tested for a specific biological activity. Subsequently, various molecular descriptors would be calculated for each analog. These descriptors can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others. Examples include molecular weight, logP (lipophilicity), molar refractivity, and specific quantum chemical parameters. ijper.org A statistical analysis would then be performed to find a correlation between these descriptors and the observed biological activity. This would identify the key molecular properties driving the activity of this class of compounds. As no such study has been published, there is no available data correlating molecular descriptors with the activity of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea.

Following the identification of relevant molecular descriptors, a predictive QSAR model would be developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. ijper.orgnih.gov The robustness and predictive power of the model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques. nih.gov A well-validated QSAR model could then be used to predict the biological activity of novel, unsynthesized analogs of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, thereby guiding the design of more potent compounds. As the foundational correlation studies are not available, no predictive QSAR models have been developed for this specific compound.

Mechanistic Investigations and Molecular Target Identification

Elucidation of Molecular Mechanisms of Action

No specific studies elucidating the molecular mechanism of action for 1-(2-Aminoethyl)-3-indan-1-yl-thiourea were identified. Research into the broader family of thiourea (B124793) derivatives indicates a wide range of biological activities, often stemming from the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions, but these are general characteristics of the chemical class and not specific to the compound . mdpi.combiointerfaceresearch.com

Enzyme-Ligand Binding Dynamics

There is no available research detailing the enzyme-ligand binding dynamics of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea. Molecular docking and kinetic studies have been performed on other thiourea derivatives, revealing interactions with enzymes such as β-glucuronidase, HER2, and DNA, but these findings cannot be directly attributed to 1-(2-Aminoethyl)-3-indan-1-yl-thiourea. biointerfaceresearch.comnih.gov

Cellular Pathway Perturbations (e.g., PI3K/mTORC1 pathways)

No studies were found that investigated the effect of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea on cellular pathways, including the PI3K/mTORC1 pathway. While certain substituted urea (B33335) and thiourea derivatives have been identified as potential PI3K inhibitors, this activity has not been documented for 1-(2-Aminoethyl)-3-indan-1-yl-thiourea specifically. nih.gov

Receptor Interactions and Functional Modulation

Information regarding the interaction of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea with specific biological receptors and any resulting functional modulation is absent from the current scientific literature.

Identification of Putative Biological Targets

No research dedicated to the identification of putative biological targets for 1-(2-Aminoethyl)-3-indan-1-yl-thiourea could be located.

Affinity Chromatography and Proteomics Approaches

There are no published studies that have utilized affinity chromatography, proteomics, or similar target identification techniques to determine the biological targets of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea.

Genetic and Biochemical Validation of Targets

As no putative targets for 1-(2-Aminoethyl)-3-indan-1-yl-thiourea have been identified in the literature, there are consequently no studies involving the genetic or biochemical validation of such targets.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations can predict molecular geometry, orbital energies, and the distribution of electron density, which are crucial for understanding the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. In a typical DFT study of a thiourea (B124793) derivative, the molecule's geometry would be optimized to find its most stable three-dimensional conformation. This is often performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a good balance between accuracy and computational cost.

Such studies would yield important data on bond lengths, bond angles, and dihedral angles. For 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, DFT calculations could elucidate the spatial arrangement of the indan (B1671822) group relative to the thiourea moiety and the flexibility of the aminoethyl chain.

A hypothetical data table for the optimized geometric parameters of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, as would be generated from a DFT study, is presented below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=S | Value |

| C-N (thiourea) | Value |

| N-C (indan) | Value |

| Bond Angles (°) ** | |

| N-C-N (thiourea) | Value |

| C-N-C (indan) | Value |

| Dihedral Angles (°) ** | |

| Indan-Thiourea | Value |

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

An analysis of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea would involve calculating the energies of these orbitals and visualizing their spatial distribution. This would reveal which parts of the molecule are most likely to be involved in chemical reactions. For many thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms of the thiourea group, indicating these are the primary sites for electrophilic attack. The LUMO distribution would highlight potential sites for nucleophilic attack.

Below is a hypothetical table of quantum chemical descriptors that would be derived from a HOMO-LUMO analysis.

| Parameter | Formula | Value (eV) |

| HOMO Energy | EHOMO | Value |

| LUMO Energy | ELUMO | Value |

| Energy Gap | ΔE = ELUMO - EHOMO | Value |

| Ionization Potential | I ≈ -EHOMO | Value |

| Electron Affinity | A ≈ -ELUMO | Value |

| Global Hardness | η = (I - A) / 2 | Value |

| Chemical Potential | µ = -(I + A) / 2 | Value |

| Electrophilicity Index | ω = µ²/ (2η) | Value |

Note: The values in this table are placeholders and would need to be determined through actual quantum chemical calculations.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In a molecular docking study of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, the compound would be docked into the active site of a selected protein target. The docking algorithm would generate multiple possible binding poses, which are then ranked based on a scoring function that estimates the binding affinity. This would predict the most likely binding mode and provide an estimate of the binding energy. The energetic contributions of different types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, would also be calculated.

The analysis of the docked pose would reveal the specific amino acid residues in the protein's active site that interact with the ligand. For thiourea derivatives, the sulfur and nitrogen atoms are often involved in hydrogen bonding with polar residues, while aromatic rings can participate in π-π stacking or hydrophobic interactions. Identifying these key interactions is crucial for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.

A hypothetical table summarizing the results of a molecular docking study is shown below.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Name | Value | Residue 1 | Hydrogen Bond |

| Residue 2 | Hydrophobic | ||

| Residue 3 | π-π Stacking |

Note: The information in this table is illustrative and would be dependent on the specific protein target and the results of the docking simulation.

Molecular Dynamics Simulations

Conformational Landscape and Flexibility Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable, low-energy conformations of a molecule in different environments. Given the rotatable bonds present in 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, particularly in the aminoethyl and indanyl-thiourea linkers, the molecule can adopt a multitude of conformations.

Understanding this conformational landscape is crucial as it dictates how the molecule can interact with a biological target. Computational methods such as molecular mechanics and quantum mechanics can be employed to perform a systematic search of the conformational space. The results of such an analysis would typically be presented in a potential energy surface map, highlighting the low-energy, and therefore more probable, conformations.

Illustrative Data on Conformational Analysis of a Thiourea Derivative:

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |

| 60 | 0.5 | 30 |

| 180 | 0.0 | 50 |

| -60 | 1.2 | 20 |

This table is for illustrative purposes and represents the type of data generated from a conformational analysis of a generic thiourea derivative. The values are not specific to 1-(2-Aminoethyl)-3-indan-1-yl-thiourea.

Protein-Ligand Complex Stability and Dynamics

To understand how 1-(2-Aminoethyl)-3-indan-1-yl-thiourea might interact with a specific protein target, molecular dynamics (MD) simulations are an invaluable tool. ui.ac.id These simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the interaction and the key residues involved in binding.

An MD simulation can reveal:

The stability of the binding pose obtained from molecular docking.

The flexibility of the ligand within the binding site.

The network of hydrogen bonds and other non-covalent interactions that stabilize the complex.

The role of water molecules in mediating the interaction.

The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable complex will exhibit minimal fluctuations in RMSD.

Illustrative Molecular Dynamics Simulation Data for a Thiourea Derivative-Protein Complex:

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.0 | 0.0 | 4 |

| 10 | 1.2 | 1.5 | 3 |

| 20 | 1.5 | 1.6 | 3-4 |

| 30 | 1.4 | 1.5 | 4 |

| 40 | 1.6 | 1.7 | 2 |

| 50 | 1.5 | 1.6 | 3 |

This table provides an example of the data that could be generated from an MD simulation of a thiourea derivative bound to a protein target. The values are not specific to 1-(2-Aminoethyl)-3-indan-1-yl-thiourea.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This approach can be used to discover novel scaffolds or to identify analogues of a known active compound, such as 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, with improved properties.

There are two main types of virtual screening:

Structure-based virtual screening: This method requires the 3D structure of the target protein. Molecules from a database are "docked" into the binding site of the protein, and their binding affinity is estimated using a scoring function.

Ligand-based virtual screening: This approach is used when the structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule is used as a template to search for other molecules with similar properties.

Once a set of promising "hits" is identified from virtual screening, these molecules can be synthesized and tested experimentally. The information gained from these studies can then be used to design a focused library of novel analogues with potentially enhanced activity, selectivity, or pharmacokinetic properties.

Coordination Chemistry and Metal Complexation Research

Thiourea (B124793) Derivatives as Ligands for Metal Complexes

Thiourea derivatives are highly versatile ligands in coordination chemistry. tandfonline.com Their ability to coordinate with a vast array of metal centers stems from the presence of both hard nitrogen and soft sulfur donor atoms, allowing for multiple coordination possibilities. tandfonline.com Typically, simple thioureas act as neutral ligands. tandfonline.com However, they can also function as mono- or dianions, often leading to the formation of a four-membered M–S–C–N chelate ring with the metal center. tandfonline.com

The coordination versatility of thiourea derivatives is further expanded by the ease with which their nitrogen substituents can be modified, giving rise to a large number of substituted and functionalized derivatives. tandfonline.com The introduction of different functional groups can significantly influence the electronic and steric properties of the ligand, thereby affecting the stability, structure, and reactivity of the resulting metal complexes. tandfonline.com For instance, the presence of electron-withdrawing groups can alter the coordination modes. tandfonline.com

Thiourea derivatives have been shown to form stable, neutral coordination compounds with various transition metal ions. nih.gov Their multi-donor sites contribute to their rich coordination chemistry. mdpi.com Depending on the substituents attached to the thiourea moiety, different coordination possibilities can arise. mdpi.com They can coordinate as neutral monodentate ligands through the sulfur atom or as anionic monodentate ligands. mdpi.com Bidentate coordination through both nitrogen and sulfur atoms is also common. mdpi.com

The diverse coordination behavior of thiourea derivatives has led to their application in various fields, including the development of organocatalysts and their use in the synthesis of bioactive molecules. mdpi.com They form a variety of complex structures with coinage metals like copper, silver, and gold, including dimers, tetramers, coordination polymers, and even hexanuclear clusters. oup.com

Synthesis and Characterization of Metal-Thiourea Complexes

The synthesis of metal-thiourea complexes is typically achieved by reacting a metal salt with the thiourea derivative in a suitable solvent, such as ethanol. nih.gov The resulting complexes are often air-stable and can be characterized by a range of spectroscopic and analytical techniques. nih.gov

Common Characterization Techniques:

| Technique | Information Obtained |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. nih.govmdpi.com |

| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in solution. nih.govmdpi.com |

| Magnetic Susceptibility | Provides information about the number of unpaired electrons in the metal center, helping to determine its oxidation state and geometry. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand. A shift in the C=S stretching frequency to lower wavenumbers upon complexation suggests coordination through the sulfur atom. nih.gov An increase in the C-N bond's double bond character is also often observed. nih.gov |

| UV-Vis Spectroscopy | Provides insights into the electronic transitions within the complex and helps to infer the coordination geometry around the metal ion. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR are used to elucidate the structure of the ligand and its complexes in solution. Changes in chemical shifts upon coordination can confirm the binding of the ligand to the metal. mdpi.com For certain metals, 31P NMR can be used if the ligand contains a phosphine (B1218219) group. mdpi.com |

| X-ray Crystallography | Provides the definitive solid-state structure of the metal complex, including bond lengths, bond angles, and the precise coordination environment of the metal ion. rsc.org |

For example, the synthesis of Co(II), Cu(II), Zn(II), and Fe(III) complexes with diisopropylthiourea has been reported, resulting in 4-coordinate geometries for the metal(II) complexes and a six-coordinate octahedral geometry for the Fe(III) complex. nih.gov Similarly, a series of Group 6 thiourea complexes have been synthesized to serve as single-source precursors for metal disulfides. utsa.edu

Impact of Metal Complexation on Biological Activities

The coordination of thiourea derivatives to metal ions can significantly modulate their biological activities. mdpi.com In many cases, the resulting metal complexes exhibit enhanced biological properties compared to the free ligands. nih.govresearchgate.net This enhancement is often attributed to factors such as increased lipophilicity, which can facilitate cell membrane penetration, and the specific geometry of the complex, which can influence its interaction with biological targets. nih.gov

Thiourea derivatives and their metal complexes have shown a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. tjnpr.orgnih.gov

Anticancer Activity:

The anticancer properties of metal complexes, famously exemplified by cisplatin, have spurred the development of new metal-based therapeutic agents. rsc.org Metal-thiourea complexes have emerged as a promising class of compounds with potential as new antitumor metallodrugs. rsc.org For instance, certain gold(I) complexes derived from N,N-disubstituted cyclic thiourea ligands have exhibited excellent toxicities against several tumor cell lines. rsc.org The mechanism of action for some of these complexes involves the induction of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and subsequent triggering of apoptosis. rsc.org

Studies have shown that the coordination of a metal can trigger excellent cytotoxic values in thiourea ligands that are otherwise not significantly cytotoxic. researchgate.net For example, while some thiourea ligands show moderate cytotoxicity, their corresponding gold and silver complexes can be considerably more active. researchgate.net The nature of the metal and any ancillary ligands can strongly affect the cytotoxic activity. nih.govresearchgate.net

Antibacterial Activity:

Metal complexes of thiourea derivatives have also been evaluated for their antibacterial activity. nih.govmdpi.com The chelation of the metal ion to the thiourea ligand can enhance its antibacterial efficacy. For example, complexes of N-Phenylmorpholine-4-carbothioamide with various metal ions displayed good activity against E. coli. mdpi.com The mode of coordination, whether monodentate or bidentate, can influence the antibacterial spectrum and potency. mdpi.commdpi.com

The following table summarizes the impact of metal complexation on the biological activity of some thiourea derivatives:

| Thiourea Derivative | Metal Ion(s) | Biological Activity Investigated | Key Findings |

| N,N-disubstituted cyclic thioureas | Au(I) | Anticancer | Gold(I) complexes showed excellent toxicity against several tumor cell lines. rsc.org |

| Thiourea benzamide (B126) derivatives | Cu(II), Pt(IV) | Anticancer | The platinum-based complex showed promising effects against HepG2 cancer cells. tjnpr.org |

| Diisopropylthiourea | Co(II), Cu(II), Zn(II), Fe(III) | Antibacterial | The complexes were screened for activity against six different bacteria. nih.gov |

| N-Phenylmorpholine-4-carbothioamide | Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | Antibacterial, Anticancer | Complexes showed good antibacterial activity against E. coli. The Pt(II) complex revealed promising cytotoxic activity against MCF-7 breast cancer cells. mdpi.com |

| Phosphine-containing thioureas | Au(I), Ag(I) | Anticancer | Coordination of the metal triggered excellent cytotoxic values; gold complexes were generally more cytotoxic than silver complexes with one of the ligands. researchgate.net |

Future Research Directions and Translational Potential

Addressing Research Gaps in the Compound's Profile

A comprehensive understanding of a compound's pharmacological and toxicological profile is a prerequisite for its development as a therapeutic agent. For 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, several critical research gaps need to be addressed to build a robust data package.

Key Research Gaps:

| Research Area | Specific Questions to Address |

| Pharmacodynamics | What are the primary molecular targets of the compound? Does it exhibit selectivity for specific receptors, enzymes, or ion channels? What are the downstream signaling pathways modulated by its activity? |

| Pharmacokinetics | What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound? Is it orally bioavailable? What are its major metabolites, and are they active or toxic? |

| In Vitro Activity | What is the potency and efficacy of the compound in relevant cell-based assays? Does it exhibit activity against specific disease models (e.g., cancer cell lines, inflamed cells)? |

| In Vivo Efficacy | Does the compound demonstrate therapeutic effects in animal models of disease? What is the dose-response relationship? |

| Preliminary Safety | What is the in vitro cytotoxicity of the compound in various cell lines? Does it exhibit any off-target effects in preliminary screens? |

Systematic investigation into these areas will be crucial for establishing a foundational understanding of the compound's biological effects and its potential for further development.

Exploration of New Therapeutic Avenues (Pre-clinical)

The diverse biological activities reported for various thiourea (B124793) derivatives suggest that 1-(2-Aminoethyl)-3-indan-1-yl-thiourea could have potential applications in multiple therapeutic areas. mdpi.com Preclinical exploration should focus on systematically screening the compound against a panel of disease models to identify promising new therapeutic avenues.

Potential Therapeutic Areas for Exploration:

Oncology: Thiourea derivatives have shown promise as anticancer agents. mdpi.com The compound could be tested against a variety of cancer cell lines to assess its antiproliferative activity. Further studies could investigate its mechanism of action, such as the induction of apoptosis or cell cycle arrest.

Inflammatory Diseases: The anti-inflammatory properties of some thiourea derivatives are well-documented. mdpi.com The potential of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea to modulate inflammatory pathways could be investigated in cellular models of inflammation, for instance, by measuring its effect on pro-inflammatory cytokine production.

Infectious Diseases: The structural motifs present in the compound could confer antimicrobial or antiviral activity. Screening against a panel of pathogenic bacteria and viruses could uncover novel anti-infective properties.

Development of Advanced Pre-clinical Research Tools and Models

To gain deeper insights into the mechanism of action and to better predict the clinical potential of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, the development and utilization of advanced preclinical research tools and models are essential.

Advanced Research Tools and Models:

| Tool/Model | Application |

| High-Throughput Screening (HTS) | To rapidly screen the compound against large libraries of biological targets to identify its primary mechanism of action and potential off-target effects. |

| Target Deconvolution Techniques | To identify the specific molecular targets of the compound if a phenotypic screening approach is initially employed. |

| 3D Cell Culture and Organoid Models | To evaluate the efficacy and toxicity of the compound in a more physiologically relevant context compared to traditional 2D cell cultures. |

| Genetically Engineered Animal Models | To investigate the compound's efficacy and mechanism of action in animal models that more accurately recapitulate human diseases. |

| Biomarker Development | To identify and validate biomarkers that can be used to monitor the compound's therapeutic effects and potential toxicity in preclinical studies. |

The application of these advanced tools will facilitate a more comprehensive and predictive preclinical evaluation of the compound.

Potential for Lead Optimization and Pre-clinical Candidate Selection

Following the initial characterization and identification of a promising therapeutic area, a lead optimization program would be initiated to enhance the compound's drug-like properties. This iterative process involves the synthesis and evaluation of structural analogs to improve potency, selectivity, and pharmacokinetic parameters while minimizing toxicity. nih.gov

Key Steps in Lead Optimization and Pre-clinical Candidate Selection:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the indan (B1671822), ethylamino, and thiourea moieties to understand how structural changes impact biological activity and pharmacokinetic properties.

In Silico Modeling: Utilization of computational tools to guide the design of new analogs with improved properties.

ADME Profiling: Comprehensive in vitro and in vivo assessment of the absorption, distribution, metabolism, and excretion of promising analogs.

Toxicity Assessment: Early identification and mitigation of potential toxicities through in vitro and in vivo toxicology studies.

Pre-clinical Candidate Selection: The selection of a single compound with the optimal balance of efficacy, safety, and pharmacokinetic properties to advance into formal preclinical development. nih.gov

The successful execution of this lead optimization strategy will be critical for the eventual translation of 1-(2-Aminoethyl)-3-indan-1-yl-thiourea from a promising lead compound into a viable preclinical candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Aminoethyl)-3-indan-1-yl-thiourea, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling indan-1-yl isothiocyanate with 1,2-diaminoethane under inert conditions. Solvent choice (e.g., anhydrous THF or DCM) and stoichiometric control (1:1 molar ratio) are critical to minimize side products like bis-thiourea derivatives . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures enhances purity (>98%). Monitoring by TLC and characterization via -/-NMR ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : -NMR (DMSO-d) identifies NH protons (δ 8.2–9.5 ppm) and indan/ethyl backbone signals. IR confirms thiourea C=S stretch (1250–1350 cm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves bond lengths and angles. For example, the C=S bond typically measures 1.68–1.72 Å, while dihedral angles between indan and thiourea moieties range 15–25°, indicating moderate planarity . Validation tools like PLATON/checkCIF detect disorder or twinning .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on indan) influence coordination chemistry with transition metals?

- Methodological Answer : The thiourea moiety acts as a bidentate ligand via S and N donors. Indan’s steric bulk affects coordination geometry: bulky substituents (e.g., methyl groups) favor tetrahedral Cu(II) complexes, while planar indan systems stabilize square-planar Pd(II) complexes. UV-Vis (d-d transitions) and EPR (for paramagnetic metals) quantify electronic effects. Comparative studies show log K values for Cu(II) binding range 4.5–6.2, depending on substituent electronegativity .

Q. What strategies resolve contradictions in crystallographic data for thiourea derivatives?

- Methodological Answer : Discrepancies in bond parameters (e.g., C-S vs. C=N lengths) often arise from dynamic disorder or hydrogen bonding. Strategies include:

- High-resolution data collection (<0.8 Å resolution) to reduce thermal motion artifacts .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···H contacts contribute 12–18% to packing) .

- DFT optimization (B3LYP/6-311++G(d,p)) validates experimental geometries; deviations >0.05 Å suggest experimental recalibration .

Q. How can computational modeling predict biological activity or chemosensing properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.